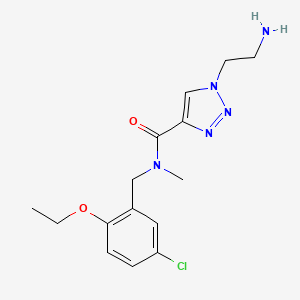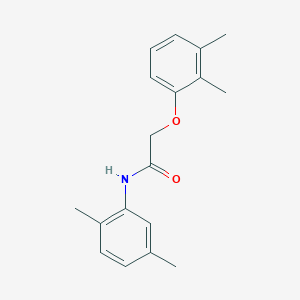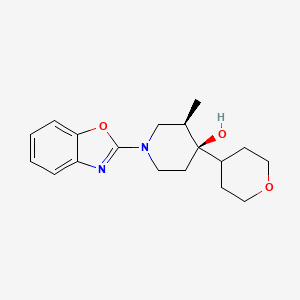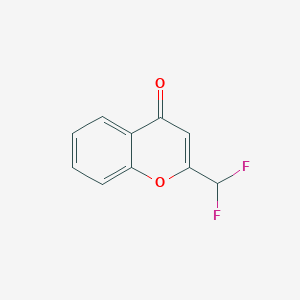![molecular formula C18H22N6O3 B5600516 3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600516.png)
3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C18H22N6O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.17533859 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Therapeutic Applications
Antihypertensive Agents : Research on similar spirolinked compounds has demonstrated their potential as antihypertensive agents. Compounds with modifications at the 8 position, especially those substituted with ethyl and benzoyl groups, have been prepared and tested for their antihypertensive activity in spontaneous hypertensive rats. The study highlights the significance of the ethyl substitution at the 4 position for maximal activity, indicating a direction for further modification and optimization of similar compounds (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonists : Another area of application is the development of non-peptide tachykinin NK2 receptor antagonists, which are critical for treating respiratory disorders. Spiropiperidines, including compounds with structural resemblance to the chemical , have shown potent NK2 receptor antagonism. These findings suggest the utility of such compounds in designing new treatments for diseases like asthma and chronic obstructive pulmonary disease (Smith et al., 1995).
Structural Analogues and Their Applications
Pyrrolizidine Alkaloid Analogs : The chemical interactions and synthesis pathways of compounds structurally related to "3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one" have been explored for creating bridged analogs of pyrrolizidine alkaloids. These compounds are of interest due to their biological activity and potential medicinal applications, providing a basis for the development of new therapeutic agents (Konovalova et al., 2013).
Cycloaddition Products for Medicinal Chemistry : Cycloaddition reactions involving methylenelactams and nitrones to produce 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives have been documented. These derivatives are significant for their potential application in medicinal chemistry, particularly due to their structural features, which could be exploited in drug design and synthesis (Chiaroni et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future research directions could focus on exploring these biological activities further and developing new pharmaceutical applications.
Propriétés
IUPAC Name |
3-ethyl-8-[4-(2-methyltetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-3-23-12-18(27-17(23)26)8-10-24(11-9-18)16(25)14-6-4-13(5-7-14)15-19-21-22(2)20-15/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNZPGNIGYWDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NN(N=N4)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5600437.png)

![(2-{4-[4-cyclopropyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5600454.png)

![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5600466.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B5600472.png)
![N-(4-{[(2,4-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5600476.png)

![1-(2-ethoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600479.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5600493.png)


